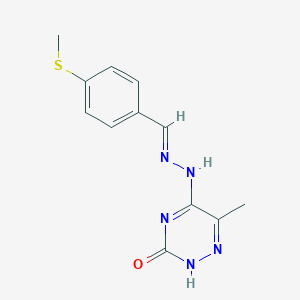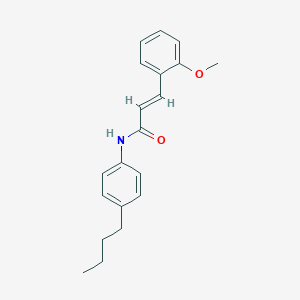![molecular formula C20H17BrN2O3S B254801 N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B254801.png)
N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. IKK is a crucial regulator of the nuclear factor-κB (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which is responsible for the activation of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. Inhibition of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex by BMS-345541 leads to the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. BMS-345541 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 has several advantages for lab experiments. It is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex, which allows for the specific modulation of the NF-κB pathway. BMS-345541 has also been shown to have low toxicity in animal models. However, there are some limitations to the use of BMS-345541 in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, BMS-345541 has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of BMS-345541. One potential application is in the treatment of cancer. BMS-345541 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of autoimmune disorders. BMS-345541 has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease, and further studies are needed to determine its potential as an autoimmune therapy. Finally, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes, and further studies are needed to determine its potential as a diabetes therapy.
Conclusion:
BMS-345541 is a selective inhibitor of the N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide complex that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the suppression of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and chemokines. BMS-345541 has several advantages for lab experiments, including its selectivity and low toxicity, but also has limitations such as poor solubility and short half-life. Further studies are needed to determine the full potential of BMS-345541 as a therapeutic agent.
Métodos De Síntesis
BMS-345541 can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide. The final step involves the reaction of N-(4-bromophenyl)-4-[(4-aminophenyl)sulfonyl]benzamide with methyl magnesium bromide to form BMS-345541.
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BMS-345541 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. In addition, BMS-345541 has been shown to improve insulin sensitivity in animal models of diabetes.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide |
|---|---|
Fórmula molecular |
C20H17BrN2O3S |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-2-12-19(13-3-14)27(25,26)23-18-8-4-15(5-9-18)20(24)22-17-10-6-16(21)7-11-17/h2-13,23H,1H3,(H,22,24) |
Clave InChI |
ZJPVFFYUDNLREG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)



![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)

![ethyl 7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B254741.png)
![N'-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclohexanecarbohydrazide](/img/structure/B254744.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)